An In-depth Technical Guide to the Synthesis and Purification of Di-o-cresyl Phosphate
An In-depth Technical Guide to the Synthesis and Purification of Di-o-cresyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of di-o-cresyl phosphate (B84403), a significant organophosphate compound. This document details the core synthetic methodologies, purification protocols, and analytical techniques pertinent to its preparation and characterization, intended to serve as a valuable resource for professionals in chemical research and drug development.
Synthesis of Di-o-cresyl Phosphate
The primary route for the synthesis of di-o-cresyl phosphate is a two-step process. This method involves the initial formation of a phosphorochloridate intermediate, followed by its hydrolysis to yield the final product.
Step 1: Synthesis of Di-o-cresyl Phosphorochloridate
The initial step involves the reaction of ortho-cresol (o-cresol) with phosphorus oxychloride (POCl₃) in the presence of a catalyst to form di-o-cresyl phosphorochloridate. To favor the formation of the di-substituted product, a 2:1 molar ratio of o-cresol (B1677501) to phosphorus oxychloride is utilized. Anhydrous aluminum chloride (AlCl₃) is commonly employed as a catalyst in this reaction.[1][2]
Step 2: Hydrolysis of Di-o-cresyl Phosphorochloridate
The di-o-cresyl phosphorochloridate intermediate is subsequently hydrolyzed under basic conditions to yield di-o-cresyl hydrogen phosphate. This is typically achieved by reacting the phosphorochloridate with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), followed by acidification.[1][2]
Experimental Protocol: Synthesis of Di-o-cresyl Phosphate
Materials:
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o-Cresol
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Phosphorus oxychloride (POCl₃)
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Anhydrous aluminum chloride (AlCl₃)
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10% Sodium hydroxide (NaOH) solution
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9 N Sulfuric acid (H₂SO₄)
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Ether
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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Formation of Di-o-cresyl Phosphorochloridate:
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In a suitable reaction vessel, combine o-cresol and phosphorus oxychloride in a 2:1 molar ratio.
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Add a catalytic amount of anhydrous aluminum chloride.
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The reaction mixture is then heated. While specific temperatures and times can vary, heating is essential to drive the reaction to completion.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the crude di-o-cresyl phosphorochloridate is obtained. The yield for this step is approximately 60%.[2]
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Hydrolysis to Di-o-cresyl Phosphate:
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Dissolve the crude di-o-cresyl phosphorochloridate in a suitable solvent.
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Add a 10% aqueous solution of sodium hydroxide and stir the mixture at room temperature for approximately 5 hours.[2]
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After the reaction is complete, acidify the mixture to a pH of 5 using 9 N sulfuric acid.[2]
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Extract the aqueous layer with ether.
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Dry the combined ether extracts over anhydrous magnesium sulfate.
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Evaporate the solvent under reduced pressure to yield crude di-o-cresyl phosphate. The yield for this hydrolysis step is reported to be around 90%.[2]
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Quantitative Data Summary
| Step | Reactants | Molar Ratio (o-cresol:POCl₃) | Catalyst | Reported Yield | Purity | Reference |
| 1. Phosphorochloridate Formation | o-Cresol, Phosphorus oxychloride | 2:1 | Anhydrous AlCl₃ | ~60% | - | [2] |
| 2. Hydrolysis | Di-o-cresyl phosphorochloridate, 10% NaOH | - | - | ~90% | >99% | [2] |
Purification Methods
Purification of the crude di-o-cresyl phosphate is crucial to obtain a product of high purity for research and development purposes. The primary methods employed are preparative thin-layer chromatography and high-performance liquid chromatography.
Preparative Thin-Layer Chromatography (TLC)
Preparative TLC is a widely used technique for the purification of small to moderate quantities of compounds. It involves the separation of components on a TLC plate with a thicker stationary phase, allowing for the isolation of the desired product.
Experimental Protocol: Preparative TLC Purification
Materials:
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Silica (B1680970) gel preparative TLC plates
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Appropriate solvent system (e.g., a mixture of hexane (B92381) and acetone)
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Elution chamber
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UV lamp for visualization
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Scraping tool (e.g., spatula)
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Elution solvent (e.g., ethyl acetate (B1210297) or methanol)
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Filtration apparatus
Procedure:
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Sample Application: Dissolve the crude di-o-cresyl phosphate in a minimal amount of a volatile solvent. Apply the solution as a narrow band onto the origin line of the preparative TLC plate.
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Development: Place the plate in a sealed chamber containing the chosen solvent system. Allow the solvent to ascend the plate until the solvent front is near the top.
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Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated bands under a UV lamp. The band corresponding to di-o-cresyl phosphate should be identified based on its retention factor (Rf) value.
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Isolation: Carefully scrape the silica gel containing the desired product band from the plate.
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Elution: Transfer the collected silica gel to a flask and add a polar solvent (e.g., ethyl acetate or methanol) to elute the compound from the silica.
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Recovery: Filter the mixture to remove the silica gel and collect the filtrate. Evaporate the solvent from the filtrate to obtain the purified di-o-cresyl phosphate.
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Repeated Chromatography: For higher purity, this process can be repeated using different solvent systems. The literature suggests the use of three different solvent systems for optimal purification.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that can also be adapted for preparative purification. For analytical purposes, it is used to determine the purity of the synthesized di-o-cresyl phosphate.
Experimental Protocol: HPLC Analysis
Instrumentation and Conditions:
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Column: Reverse-phase C18 column.
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Mobile Phase: A linear gradient of acetonitrile (B52724) in 2% aqueous acetic acid. A typical gradient runs from 25% to 80% acetonitrile over 22 minutes.
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Flow Rate: 1.3 mL/min.
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Detection: UV absorbance at 254 nm.
Procedure:
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Sample Preparation: Prepare a dilute solution of the purified di-o-cresyl phosphate in the mobile phase.
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Injection: Inject a small volume of the sample solution into the HPLC system.
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Analysis: Run the HPLC method and record the chromatogram. The purity of the sample can be determined by calculating the peak area of the di-o-cresyl phosphate relative to the total peak area of all components. A purity of over 99% has been reported for di-o-cresyl phosphate purified by preparative TLC.[2]
Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the synthesis and purification workflows for di-o-cresyl phosphate.
Caption: Synthesis workflow for di-o-cresyl phosphate.
Caption: Purification and analysis workflow.
